
4-(3-Amino-2,2-difluoropropyl)-1lambda6-thiomorpholine-1,1-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Amino-2,2-difluoropropyl)-1lambda6-thiomorpholine-1,1-dione is a chemical compound with the molecular formula C7H14F2N2O2S It is characterized by the presence of a thiomorpholine ring substituted with an amino group and two fluorine atoms on the propyl chain
準備方法
The synthesis of 4-(3-Amino-2,2-difluoropropyl)-1lambda6-thiomorpholine-1,1-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as thiomorpholine and 3-amino-2,2-difluoropropylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. The reaction temperature is maintained at around 0-25°C.
Synthetic Route: The thiomorpholine is reacted with 3-amino-2,2-difluoropropylamine in the presence of a suitable catalyst, such as triethylamine, to form the desired product. The reaction mixture is then purified using techniques like column chromatography to obtain the pure compound.
Industrial production methods may involve scaling up the reaction conditions and optimizing the process for higher yields and purity.
化学反応の分析
4-(3-Amino-2,2-difluoropropyl)-1lambda6-thiomorpholine-1,1-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
4-(3-Amino-2,2-difluoropropyl)-1lambda6-thiomorpholine-1,1-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-(3-Amino-2,2-difluoropropyl)-1lambda6-thiomorpholine-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
類似化合物との比較
Similar compounds to 4-(3-Amino-2,2-difluoropropyl)-1lambda6-thiomorpholine-1,1-dione include:
4-(3-Amino-2,2-difluoropropyl)-3,5-morpholinedione: This compound shares a similar structural motif but differs in the presence of a morpholine ring instead of a thiomorpholine ring.
4-(3-Amino-2,2-difluoropropyl)phenol: This compound has a phenol group instead of a thiomorpholine ring, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C7H14F2N2O2S |
|---|---|
分子量 |
228.26 g/mol |
IUPAC名 |
3-(1,1-dioxo-1,4-thiazinan-4-yl)-2,2-difluoropropan-1-amine |
InChI |
InChI=1S/C7H14F2N2O2S/c8-7(9,5-10)6-11-1-3-14(12,13)4-2-11/h1-6,10H2 |
InChIキー |
XHRLAXIVYRUCOB-UHFFFAOYSA-N |
正規SMILES |
C1CS(=O)(=O)CCN1CC(CN)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


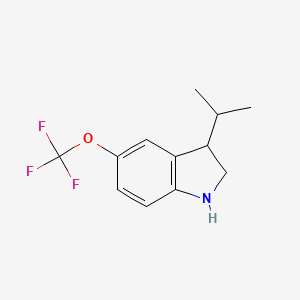

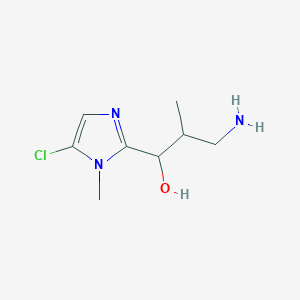
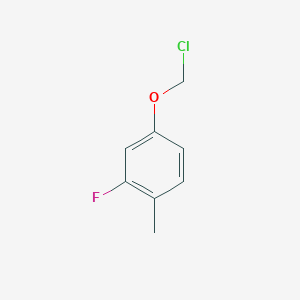


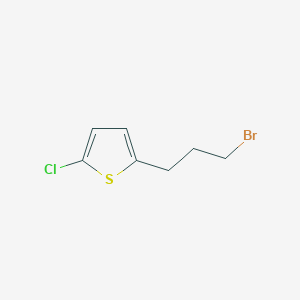
![3-[1-(Aminomethyl)cyclopropyl]azetidin-3-ol](/img/structure/B13179538.png)

![1-[3-(Aminomethyl)phenyl]-3-cyclopropylurea](/img/structure/B13179555.png)
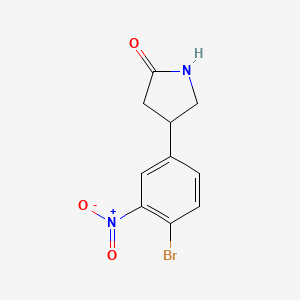
![2-{[(2R)-2-[(2R)-3,4-dihydroxy-5-oxo-2,5-dihydrofuran-2-yl]-2-hydroxyethyl]sulfanyl}acetonitrile](/img/structure/B13179565.png)


